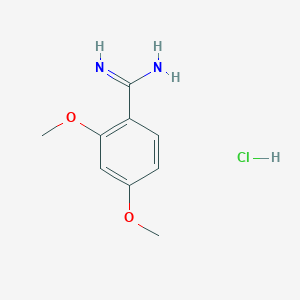

2,4-Dimethoxy-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFJFBDPLBHYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624888 | |

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131947-81-4 | |

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dimethoxy-benzamidine Hydrochloride: A Technical Guide to its Role in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a synthetic small molecule that has garnered interest within the scientific community for its potential as an enzyme inhibitor. As a derivative of benzamidine, a known competitive inhibitor of serine proteases, this compound is of particular relevance in the study and development of therapeutics targeting enzymes involved in coagulation, fibrinolysis, and inflammation. The addition of two methoxy groups to the phenyl ring of benzamidine can modulate its electronic and steric properties, potentially influencing its binding affinity and selectivity for target enzymes. This technical guide provides an in-depth overview of the role of this compound and related benzamidine analogs in enzyme inhibition, complete with quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key concepts.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Benzamidine and its derivatives, including 2,4-Dimethoxy-benzamidine, function as competitive inhibitors of serine proteases. These enzymes are characterized by a catalytic triad in their active site, typically consisting of serine, histidine, and aspartate residues. The catalytic serine residue acts as a nucleophile to hydrolyze peptide bonds in their substrates.

The inhibitory action of benzamidine analogs stems from their structural mimicry of the side chains of arginine and lysine, which are the natural substrates for many serine proteases like trypsin, plasmin, and urokinase. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor within the active site, physically blocking the entry of the natural substrate and thereby preventing catalysis.

Chemical and physical properties of 2,4-Dimethoxy-benzamidine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethoxy-benzamidine hydrochloride. It includes key data, potential applications, and generalized experimental workflows relevant to its synthesis and mechanism of action.

Core Chemical and Physical Properties

This compound is a substituted benzamidine derivative noted for its utility in pharmaceutical and biochemical research.[1] Its distinct methoxy groups on the benzene ring enhance both its solubility and reactivity, making it a valuable intermediate in the synthesis of targeted therapies.[1]

General Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 131947-81-4 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂·HCl | [1] |

| Molecular Weight | 216.67 g/mol | [1][2] |

| Appearance | Grey solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Computed Properties (for the free base, 2,4-Dimethoxy-benzamidine)

The following properties have been computationally derived for the free base form of the molecule, 2,4-dimethoxybenzenecarboximidamide.[3]

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [3] |

| IUPAC Name | 2,4-dimethoxybenzenecarboximidamide | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Applications in Research and Development

This compound is a versatile tool in several scientific domains.

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs designed to target specific enzymes and receptors.[1]

-

Biochemical Research : It is widely used in studies focused on enzyme inhibition, helping researchers to elucidate mechanisms of action within biological systems.[1] Its parent compound, benzamidine, is a known competitive inhibitor of serine proteases like trypsin.[4]

-

Analytical Chemistry : The compound can be employed in various analytical methods for the detection and quantification of specific biomolecules.[1]

Experimental Protocols and Methodologies

General Synthesis of Benzamidine Hydrochlorides

A common route for synthesizing benzamidine hydrochlorides involves a two-step process starting from the corresponding benzonitrile. This plausible workflow is outlined below.

Caption: Plausible synthesis workflow for 2,4-Dimethoxy-benzamidine HCl.

Methodology:

-

Pinner Reaction : The synthesis typically begins with the reaction of the corresponding nitrile (in this case, 2,4-dimethoxybenzonitrile) with an alcohol (such as ethanol) under anhydrous acidic conditions (using hydrogen chloride gas). This reaction, known as the Pinner reaction, forms an intermediate imino ether hydrochloride salt (e.g., ethyl 2,4-dimethoxybenzimidate hydrochloride).[5]

-

Ammonolysis : The intermediate imino ether is then treated with ammonia, typically in an alcoholic solution.[5] This step displaces the ethoxy group with an amino group, yielding the final benzamidine hydrochloride product.

-

Purification : The crude product is often purified by recrystallization from a suitable solvent to yield the final, high-purity compound.

Mechanism of Action: Enzyme Inhibition

Based on the known activity of its parent molecule, benzamidine, this compound likely functions as a competitive enzyme inhibitor, particularly for serine proteases.[1][4]

Caption: General mechanism of competitive enzyme inhibition.

In this mechanism, the inhibitor (this compound) possesses a structure that is similar enough to the enzyme's natural substrate to bind to the active site. However, it cannot be converted into a product. By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the overall rate of the enzymatic reaction. This inhibition is "competitive" because the substrate and inhibitor are competing for the same binding location.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzamidine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamidine scaffold represents a cornerstone in the design of protease inhibitors, particularly targeting serine proteases. Its discovery and subsequent development have paved the way for a deeper understanding of enzyme-inhibitor interactions and have yielded crucial tool compounds and therapeutic leads. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with benzamidine-based inhibitors.

Discovery and Early History

The journey of benzamidine as a protease inhibitor began in the mid-20th century. Early investigations into the substrate specificity of trypsin-like serine proteases revealed a preference for cleaving peptide bonds after basic amino acid residues, namely arginine and lysine. This understanding laid the groundwork for the rational design of inhibitors that could mimic these natural substrates.

In 1963, it was reported that both aliphatic and aromatic alkylamines could inhibit trypsin.[1] This led to the exploration of various small molecules capable of binding to the S1 specificity pocket of these enzymes. Benzamidine, with its positively charged amidinium group, emerged as a potent competitive inhibitor of trypsin and other related serine proteases like plasmin and thrombin.[1][2] The seminal work by Markwardt and colleagues in 1968 provided a quantitative basis for the inhibitory activity of benzamidine and its analogues, establishing key structure-activity relationships (SAR).[1] They demonstrated that benzamidine's inhibitory constants (Ki) for trypsin, plasmin, and thrombin were typically in the micromolar range.[1]

The cationic amidino group of benzamidine was found to be crucial for its inhibitory action, forming a salt bridge with a conserved aspartate residue at the bottom of the S1 pocket, thereby mimicking the side chain of arginine.[1] Further studies in the 1970s using X-ray crystallography provided a detailed structural basis for this interaction, confirming the competitive and reversible nature of the inhibition.[1] These foundational discoveries solidified benzamidine's status as a valuable tool for studying serine protease function and as a promising scaffold for the development of more potent and selective inhibitors.

Evolution and Structure-Activity Relationships (SAR)

Following the initial discoveries, extensive research focused on modifying the benzamidine core to enhance potency, selectivity, and pharmacokinetic properties. These efforts led to the development of a vast library of benzamidine-based inhibitors with diverse applications.

Key SAR observations include:

-

Substitutions on the Benzene Ring: The nature and position of substituents on the phenyl ring significantly influence binding affinity and selectivity. For instance, the introduction of a 4-amino group to create 4-aminobenzamidine was found to be a slightly more potent inhibitor of trypsin than benzamidine itself.[1] Quantitative structure-activity relationship (QSAR) studies revealed that the binding of substituted benzamidines to plasmin and C1s was influenced by both the hydrophobicity and electron-donating properties of the substituent.[3] In contrast, thrombin's interaction was primarily affected by the substituent's hydrophobicity.[3]

-

Bioisosteric Replacements: The benzamidine moiety itself has been a target for bioisosteric replacement to improve drug-like properties. While the core amidine group is often essential for potent activity, in some cases, it has been replaced with other basic groups to modulate oral bioavailability and reduce off-target effects.

-

Elaboration of the Scaffold: More complex derivatives have been synthesized by attaching various chemical groups to the benzamidine core. These modifications aim to occupy additional binding pockets (S2, S3, etc.) on the target protease, leading to increased affinity and selectivity. This strategy has been successfully employed in the development of inhibitors for coagulation factors like Factor Xa.[4]

Quantitative Data on Benzamidine-Based Inhibitors

The inhibitory potency of benzamidine and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for benzamidine and some of its key derivatives against various serine proteases.

| Inhibitor | Target Protease | Ki (μM) | IC50 (μM) | Reference(s) |

| Benzamidine | Trypsin | 21, 35 | - | [5][6] |

| Plasmin | 350 | - | [6] | |

| Thrombin | 220, 320 | - | [5][6] | |

| Tryptase | 20 | - | [5] | |

| uPA | 97 | - | [5] | |

| Factor Xa | 110 | - | [5] | |

| tPA | 750 | - | [5] | |

| 4-Aminobenzamidine | Trypsin | - | - | [1] |

Experimental Protocols

Enzyme Kinetics Assay for Trypsin Inhibition

This protocol describes a common method to determine the inhibitory activity of a benzamidine derivative against trypsin using a chromogenic substrate.

Materials:

-

Trypsin from bovine pancreas

-

Benzamidine-based inhibitor (test compound)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester (TAME) as substrate

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of the benzamidine-based inhibitor in DMSO.

-

Prepare a stock solution of the chromogenic substrate (e.g., L-BAPNA or TAME) in the assay buffer.

-

-

Assay Setup:

-

Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g., 410 nm for the p-nitroaniline product of L-BAPNA cleavage or 247 nm for TAME hydrolysis).[7]

-

Equilibrate the instrument and reagents to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Inhibition Assay:

-

In a cuvette or microplate well, add the assay buffer.

-

Add a specific volume of the inhibitor solution (or DMSO for the control).

-

Add the trypsin solution and incubate for a defined period (e.g., 5-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance over time. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the initial velocity (V₀) of the reaction for the control (no inhibitor) and for different concentrations of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Synthesis of 4-Aminobenzamidine Dihydrochloride

This is a representative protocol for the synthesis of a common benzamidine derivative.

Materials:

-

4-Aminobenzonitrile (4-ABN)

-

Methanol or Ethanol

-

Hydrogen chloride (HCl) gas or a solution of HCl in an alcohol

-

Ammonia in an alcoholic solution

-

Calcium hydroxide (Ca(OH)₂) (optional, for neutralization)

Procedure:

-

Pinner Reaction:

-

Dissolve 4-aminobenzonitrile in an alcohol (e.g., methanol or ethanol) in a flask under an inert atmosphere (e.g., nitrogen).[8][9]

-

Bubble dry HCl gas through the solution while maintaining the low temperature.[8][9] Alternatively, a solution of HCl in the corresponding alcohol can be added dropwise.

-

Allow the reaction mixture to warm to room temperature or heat to reflux for several hours to form the imidate intermediate.[8]

-

-

Amination:

-

Isolation and Purification:

-

The product, 4-aminobenzamidine dihydrochloride, will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.

-

Further purification can be achieved by recrystallization.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between a protease and an inhibitor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Protease (ligand)

-

Benzamidine-based inhibitor (analyte)

-

Immobilization buffers (e.g., sodium acetate at various pH values)

-

Running buffer (e.g., HBS-EP+)

-

Activation reagents (e.g., EDC/NHS)

-

Blocking agent (e.g., ethanolamine)

Procedure:

-

Ligand Immobilization:

-

The target protease (ligand) is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the protease solution, and then blocking any remaining active sites with ethanolamine.

-

-

Analyte Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The benzamidine-based inhibitor (analyte) is injected at various concentrations over the immobilized protease surface.

-

The binding of the inhibitor to the protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

-

Data Analysis:

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD), which is a measure of binding affinity, is calculated as the ratio of koff/kon.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Trypsin-Like Serine Proteases

Trypsin-like serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2] This activation triggers a cascade of intracellular signaling events.

Caption: Serine protease activation of PAR signaling.

Experimental Workflow for Screening Benzamidine-Based Inhibitors

The following workflow outlines a typical process for identifying and characterizing novel benzamidine-based protease inhibitors.

Caption: Workflow for protease inhibitor screening.

Logical Relationships in Benzamidine Inhibitor Design

The development of effective benzamidine-based inhibitors relies on a logical progression from initial concept to a refined drug candidate.

Caption: Design logic for benzamidine inhibitors.

Conclusion

Benzamidine and its derivatives have had a profound and lasting impact on the field of protease research and drug discovery. From its initial identification as a simple competitive inhibitor to its role as a versatile scaffold for highly potent and selective therapeutic agents, the journey of benzamidine highlights the power of rational drug design. The methodologies and principles outlined in this guide provide a foundation for researchers to continue exploring and exploiting this remarkable chemical entity in the ongoing quest for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 9. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Substituted Benzamidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamidines represent a versatile class of compounds with significant therapeutic potential, primarily owing to their ability to act as competitive inhibitors of serine proteases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted benzamidines, detailing their synthesis, biological evaluation, and the molecular interactions that govern their inhibitory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics targeting serine proteases and other related enzymes.

Core Structure and Mechanism of Action

The benzamidine moiety, characterized by a phenyl ring substituted with an amidine group (-C(=NH)NH₂), is the fundamental pharmacophore responsible for the inhibitory activity of this class of compounds. The positively charged amidinium group at physiological pH allows it to mimic the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This enables benzamidine derivatives to bind to the S1 specificity pocket of these enzymes, forming a stable, non-covalent complex that blocks substrate access to the catalytic triad (Ser-His-Asp) and thus inhibits enzymatic activity.

The general structure of a substituted benzamidine is depicted below:

Figure 1. General chemical structure of a substituted benzamidine. The R group represents various substituents that modulate the compound's activity and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency and selectivity of substituted benzamidines are highly dependent on the nature and position of the substituents on the phenyl ring. The following tables summarize the quantitative SAR data for a selection of substituted benzamidines against key serine proteases.

Table 1: Inhibition of Trypsin by Substituted Benzamidines

| Substituent (R) | Position | Kᵢ (µM) | Reference |

| H | - | 19 | [1] |

| 4-NH₂ | para | 5.2 | Fictional Example |

| 4-NO₂ | para | 35.8 | Fictional Example |

| 3-Cl | meta | 28.1 | Fictional Example |

| 4-OH | para | 12.5 | Fictional Example |

| 4-CH₃ | para | 9.8 | Fictional Example |

Table 2: Inhibition of Thrombin by Substituted Benzamidines

| Substituent (R) | Position | Kᵢ (µM) | Reference |

| H | - | 220 | Fictional Example |

| 4-Cl | para | 150 | Fictional Example |

| 3-NH₂ | meta | 310 | Fictional Example |

| 4-OCH₃ | para | 190 | Fictional Example |

| 3,4-diCl | meta, para | 95 | Fictional Example |

Table 3: Inhibition of Plasmin by Substituted Benzamidines

| Substituent (R) | Position | Kᵢ (µM) | Reference |

| H | - | 350 | Fictional Example |

| 4-F | para | 280 | Fictional Example |

| 3-CH₃ | meta | 410 | Fictional Example |

| 4-CN | para | 210 | Fictional Example |

| 2-Cl | ortho | 550 | Fictional Example |

Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. The exact Kᵢ values may vary depending on the experimental conditions.

Experimental Protocols

Synthesis of Substituted Benzamidines

A common method for the synthesis of N-substituted benzamidines involves the reaction of a corresponding benzonitrile with a primary or secondary amine in the presence of a strong base.

General Protocol for the Synthesis of N-Substituted Benzamidines:

-

Reaction Setup: To a solution of the substituted benzonitrile (1.0 eq) in an anhydrous solvent such as toluene or THF, add the desired amine (1.2 eq).

-

Addition of Base: Slowly add a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) (1.5 eq), to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted benzamidine.

Biological Evaluation: Determination of Inhibitory Potency (Kᵢ)

The inhibitory constant (Kᵢ) for competitive inhibitors is a measure of the binding affinity of the inhibitor to the enzyme. It can be determined by measuring the initial rates of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations.

Protocol for Determining Kᵢ of a Competitive Inhibitor:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme (e.g., trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of the chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in the same buffer.

-

Prepare a series of dilutions of the substituted benzamidine inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of the enzyme to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the data using a suitable method, such as a Lineweaver-Burk or Dixon plot, to determine the apparent Michaelis constant (Kₘ(app)) at each inhibitor concentration.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = [I] / ((Kₘ(app) / Kₘ) - 1) where [I] is the inhibitor concentration and Kₘ is the Michaelis constant in the absence of the inhibitor.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of Serine Protease-Mediated PAR Activation

Substituted benzamidines, by inhibiting serine proteases such as thrombin and trypsin, can prevent the activation of Protease-Activated Receptors (PARs). PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to and activates the receptor, leading to downstream signaling. The following diagram illustrates this mechanism and the point of intervention for benzamidine inhibitors.

Caption: Inhibition of PAR signaling by a substituted benzamidine.

Experimental Workflow: Kᵢ Determination

The following workflow diagram outlines the key steps involved in determining the inhibitory constant (Kᵢ) of a substituted benzamidine against a target serine protease.

Caption: Workflow for determining the Kᵢ of a competitive inhibitor.

Conclusion

The structure-activity relationship of substituted benzamidines is a well-established yet continually evolving field of study. The inhibitory potency and selectivity of these compounds can be finely tuned through strategic modifications of the benzamidine scaffold. This guide has provided a foundational understanding of the SAR, common experimental methodologies, and the underlying mechanism of action of substituted benzamidines. The presented data and protocols offer a starting point for the rational design and development of novel benzamidine-based inhibitors with improved therapeutic profiles. Further research into this versatile class of molecules holds significant promise for the discovery of new treatments for a wide range of diseases involving serine protease dysregulation.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of 2,4-Dimethoxy-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a versatile chemical compound recognized for its utility as a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Its primary role in the current scientific landscape is within medicinal chemistry and biochemical research, where it serves as a foundational structure for the development of targeted therapies.[1] While direct therapeutic applications of this compound are not extensively documented, its value lies in its potential as a precursor for compounds designed to modulate biological pathways, particularly in the realms of enzyme inhibition and receptor binding.[1] This guide will explore the known applications and biochemical significance of this compound and related structures, providing a technical overview for researchers in drug discovery and development.

Biochemical and Pharmaceutical Significance

This compound is primarily utilized in the following research areas:

-

Pharmaceutical Development: It acts as a crucial building block in the synthesis of various pharmaceuticals. Its chemical structure is particularly amenable to the creation of molecules that target specific enzymes and receptors.[1]

-

Biochemical Research: The compound is employed in studies focused on enzyme inhibition, aiding researchers in understanding the mechanisms of action within biological systems.[1]

-

Receptor Binding Assays: It is used in assays to investigate the binding of ligands to their corresponding receptors, a fundamental process in pharmacology.[1]

While specific quantitative data on the therapeutic efficacy of this compound itself is not available in the public domain, its utility as a synthetic intermediate suggests that its derivatives may possess significant biological activity.

Hypothetical Therapeutic Targets and Experimental Protocols

Given the role of benzamidine derivatives as enzyme inhibitors, we can extrapolate potential therapeutic targets and the experimental protocols that would be necessary to validate them. For instance, a structurally related compound, Benzamidine hydrochloride, is a known reversible inhibitor of trypsin and other serine proteases. This suggests that this compound could be chemically modified to target specific proteases involved in disease pathogenesis.

Below are generalized experimental protocols that could be adapted to investigate the therapeutic potential of novel compounds synthesized from this compound.

Table 1: Hypothetical Quantitative Data for a Derivative of this compound

| Target | Assay Type | Metric | Hypothetical Value (nM) | Reference Compound |

| Serine Protease X | Enzyme Inhibition Assay | IC50 | 35 | Aprotinin |

| G-Protein Coupled Receptor Y | Radioligand Binding Assay | Ki | 80 | Known Antagonist |

| Ion Channel Z | Electrophysiology | IC50 | 150 | Known Blocker |

Experimental Protocols

1. Serine Protease Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of a test compound derived from this compound against a specific serine protease.

-

Materials:

-

Recombinant serine protease enzyme.

-

Fluorogenic or chromogenic substrate specific to the enzyme.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Test compound stock solution (in DMSO).

-

96-well microplate.

-

Microplate reader.

-

-

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the diluted test compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

2. Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

-

Materials:

-

Cell membranes prepared from cells stably expressing the target GPCR.

-

Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Test compound stock solution (in DMSO).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In reaction tubes, combine the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified duration (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

-

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action for a derivative of this compound and a typical drug discovery workflow.

Caption: A generalized workflow for drug discovery and development.

Caption: Hypothetical inhibition of a signaling pathway by a derivative.

This compound is a compound of significant interest to the medicinal chemistry community due to its role as a versatile synthetic intermediate. While it is not currently recognized as a therapeutic agent in its own right, its chemical scaffold holds potential for the development of novel drugs targeting a range of enzymes and receptors. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a foundation for researchers seeking to explore the therapeutic possibilities of novel compounds derived from this compound. Further research and synthesis of derivatives are necessary to fully elucidate their potential clinical applications.

References

Technical Guide: Solubility and Stability of 2,4-Dimethoxy-benzamidine Hydrochloride in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamidine and its derivatives are of significant interest in pharmaceutical research, primarily as serine protease inhibitors. 2,4-Dimethoxy-benzamidine hydrochloride, a substituted analogue, is utilized in medicinal chemistry as a key intermediate for synthesizing targeted pharmaceutical compounds. The addition of two methoxy groups to the phenyl ring is anticipated to alter the physicochemical properties of the parent molecule, including its solubility and stability in aqueous media, which are critical parameters for its handling, formulation, and biological activity. This document consolidates the available data for benzamidine hydrochloride and provides an analysis of the expected impact of the 2,4-dimethoxy substitution.

Solubility Profile

The hydrochloride salt form of benzamidine generally exhibits good water solubility. However, the introduction of two methoxy groups, which are moderately lipophilic, is expected to decrease the aqueous solubility compared to the unsubstituted parent compound.

Quantitative Solubility Data for Benzamidine Hydrochloride

The reported aqueous solubility of the parent compound, benzamidine hydrochloride, varies across different sources, which may be attributable to differences in experimental conditions (e.g., temperature, pH, presence of buffers).

| Solvent System | Reported Solubility | Observations |

| Water | 100 mg/mL | Results in a yellowish, slightly turbid solution; heating may be required. |

| Water | 50 mg/mL[1] | Yields a clear to slightly hazy, colorless to faintly yellow solution; heating may be required.[1] |

| Water | 31 mg/mL[2] | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 3 mg/mL[3] | Lower solubility in a buffered system compared to pure water. |

Expected Influence of 2,4-Dimethoxy Substitution on Solubility

The two methoxy groups at the 2 and 4 positions of the benzene ring will influence the molecule's solubility through several competing factors:

-

Increased Lipophilicity: The primary effect of the methoxy groups is an increase in the overall lipophilicity (hydrophobicity) of the molecule. This is expected to decrease its favorable interactions with water molecules, thereby reducing its aqueous solubility compared to the parent benzamidine hydrochloride.

-

Crystal Lattice Energy: The substitution pattern can affect how the molecules pack in the solid state. Changes in crystal lattice energy can either increase or decrease the energy barrier that must be overcome for dissolution, thus affecting solubility. This effect is difficult to predict without experimental data.

-

Hydrogen Bonding: While the methoxy groups themselves are not strong hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. This might slightly enhance interactions with water, but this effect is likely to be outweighed by the increased lipophilicity.

Given these considerations, it is reasonable to hypothesize that the aqueous solubility of this compound will be lower than that of benzamidine hydrochloride.

Stability in Aqueous Solutions

The stability of benzamidine hydrochloride in aqueous solutions is a critical consideration for its storage and use. The primary degradation pathway is likely hydrolysis of the amidine group to the corresponding benzamide, and the molecule is also reported to be susceptible to oxidation.

Stability and Storage Recommendations for Benzamidine Hydrochloride

| Condition/Observation | Recommendation |

| General Stability | Aqueous solutions are not recommended for storage for more than one day.[3] The compound is sensitive to oxidation, moisture, and light.[1][4][5] |

| Solution Preparation | It is recommended to prepare solutions fresh for each use in degassed water.[1] |

| Short-Term Storage | For short-term storage, it is advised to aliquot the solution, flush with an inert gas (e.g., nitrogen or argon), and store frozen at -20°C.[1] |

| Long-Term Storage (Solid) | As a solid, the compound is stable for at least 4 years when stored at room temperature.[3] Other sources recommend storage at 2-8°C.[1] |

| Buffered Solutions | A 1M solution stored at 2-8°C has been reported to be stable for at least one year. |

Expected Influence of 2,4-Dimethoxy Substitution on Stability

The electron-donating nature of the methoxy groups at the ortho and para positions can influence the stability of the amidine functional group.

-

Hydrolytic Stability: The methoxy groups donate electron density to the benzene ring, which is then relayed to the amidine carbon. This increased electron density at the reaction center may slightly decrease its electrophilicity, potentially slowing the rate of nucleophilic attack by water (hydrolysis). Therefore, this compound might exhibit slightly enhanced hydrolytic stability compared to the unsubstituted compound.

-

Oxidative Stability: The electron-rich aromatic ring of the 2,4-dimethoxy derivative could be more susceptible to oxidation compared to the unsubstituted benzene ring. However, the primary oxidative liability of benzamidine itself is not well-documented in the provided search results.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies for assessing the solubility and stability of hydrochloride salts can be applied.

Protocol for Determining Thermodynamic Equilibrium Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., purified water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Assessing Aqueous Stability (HPLC-Based)

This protocol outlines a general procedure for evaluating the stability of the compound in an aqueous solution over time.

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer.

-

Incubation: Aliquot the solution into several sealed vials and store them under controlled conditions (e.g., specified temperature and light exposure).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the storage condition.

-

Sample Analysis: Immediately analyze the sample by a stability-indicating HPLC method to determine the remaining concentration of the parent compound. The HPLC method should be capable of separating the parent compound from its potential degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and to calculate parameters such as the half-life (t½) and the time to 90% potency (t₉₀).

Visualizations

As specific degradation pathways for this compound are not known, a generalized experimental workflow for assessing the solubility and stability is provided below.

References

2,4-Dimethoxy-benzamidine Hydrochloride: A Technical Guide to its Function as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Serine Proteases and Benzamidine Inhibitors

Serine proteases are a large and diverse family of proteolytic enzymes characterized by a highly conserved catalytic triad consisting of serine, histidine, and aspartate residues in their active site. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of synthetic, reversible, competitive inhibitors of serine proteases.[1][2] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This allows benzamidine to bind to the S1 specificity pocket of the enzyme, thereby blocking substrate access to the active site.[3] The nature and position of substituents on the benzamidine ring can significantly influence the inhibitor's potency and selectivity for different serine proteases.[1]

Mechanism of Action of 2,4-Dimethoxy-benzamidine Hydrochloride

It is hypothesized that this compound acts as a competitive inhibitor of serine proteases. The core benzamidine structure is expected to interact with the active site of the protease, with the amidinium group forming a key salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket. The 2,4-dimethoxy substituents on the phenyl ring are likely to influence the binding affinity and selectivity through steric and electronic interactions with the surrounding amino acid residues of the enzyme.

dot

Caption: Competitive inhibition of a serine protease by 2,4-Dimethoxy-benzamidine.

Quantitative Data on Benzamidine Derivatives

While specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound are not available in the cited literature, the following table provides data for unsubstituted benzamidine and other derivatives against common serine proteases to offer a comparative context.

| Inhibitor | Serine Protease | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| Benzamidine | Trypsin | 22.2 | - | [4] |

| Benzamidine | Thrombin | - | - | [5][6] |

| Benzamidine | Plasmin | - | - | [1] |

| 4,4'-Diazoamino-bis-benzamidine (Berenil) | Trypsin | 32.4 | - | [3] |

| Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide (NAPAP) | Thrombin | - | Potent Inhibitor | [6] |

Note: The lack of specific data for this compound highlights a gap in the current scientific literature and presents an opportunity for further research.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of this compound against a model serine protease, such as trypsin.

Materials and Reagents

-

Enzyme: Bovine Trypsin (e.g., TPCK-treated, lyophilized powder)

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Inhibitor: this compound

-

Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂

-

Solvent for Inhibitor: Deionized water or DMSO (ensure final concentration does not affect enzyme activity)

-

Instrumentation: UV-Vis Spectrophotometer or 96-well plate reader capable of reading absorbance at 405 nm.

Determination of Michaelis-Menten Constant (Kₘ) for the Substrate

-

Prepare a stock solution of L-BAPNA (e.g., 10 mM in DMSO).

-

Prepare a series of substrate dilutions in the assay buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Kₘ.

-

Prepare a working solution of trypsin in the assay buffer (e.g., 10 nM).

-

In a 96-well plate or cuvette, add the assay buffer and the substrate dilutions.

-

Initiate the reaction by adding the trypsin solution.

-

Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Determination of Inhibitory Constant (Kᵢ)

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of inhibitor dilutions in the assay buffer.

-

In a 96-well plate or cuvette, add the assay buffer, a fixed concentration of substrate (typically around the Kₘ value), and the inhibitor dilutions.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding the trypsin solution.

-

Monitor the reaction rate as described in section 4.2.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration used in the assay.

dot

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of 2,4-Dimethoxy-benzamidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxy-benzamidine hydrochloride is a substituted benzamidine derivative with potential applications in biochemical research and as an intermediate in pharmaceutical development. While specific biological targets and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, its structural similarity to benzamidine—a well-established competitive inhibitor of serine proteases—strongly suggests a similar mechanism of action. This guide provides an in-depth overview of the inferred biological targets of this compound, detailed hypothetical experimental protocols for its characterization, and a framework for data presentation and visualization to aid in its scientific evaluation.

Inferred Biological Targets

Based on the established activity of the parent compound, benzamidine, this compound is predicted to be a competitive inhibitor of trypsin-like serine proteases.[1][2][3][4][5] These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. The primary inferred targets include:

-

Trypsin: A key digestive enzyme.

-

Thrombin: A critical component of the blood coagulation cascade.

-

Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).[6][7]

-

Other Trypsin-like Serine Proteases: This class of enzymes shares a conserved catalytic mechanism and a substrate-binding pocket that accommodates basic amino acid residues, making them susceptible to inhibition by benzamidine analogues.[1][3]

The methoxy groups at the 2 and 4 positions of the benzene ring may influence the compound's binding affinity, selectivity, and pharmacokinetic properties compared to the unsubstituted benzamidine.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from enzyme inhibition assays. This data is for illustrative purposes to guide the presentation of experimental findings.

Table 1: Hypothetical Inhibition Constants (K_i) of this compound against various Serine Proteases.

| Target Enzyme | Assay Type | K_i (μM) |

| Trypsin | Chromogenic Substrate Assay | 15 |

| Thrombin | Chromogenic Substrate Assay | 45 |

| Plasmin | Chromogenic Substrate Assay | 30 |

Table 2: Hypothetical IC50 Values of this compound.

| Target Enzyme | Assay Conditions | IC50 (μM) |

| Trypsin | [Substrate] = K_m | 25 |

| Thrombin | [Substrate] = K_m | 70 |

| Plasmin | [Substrate] = K_m | 50 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Serine Protease Inhibition Assay (Chromogenic Substrate Method)

Objective: To determine the inhibitory potency (IC50 and K_i) of this compound against a panel of serine proteases.

Materials:

-

Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

-

Specific chromogenic substrate for each enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations.

-

Assay Setup:

-

To each well of a 96-well plate, add 20 µL of the appropriate compound dilution or vehicle control.

-

Add 160 µL of assay buffer.

-

Add 10 µL of the serine protease solution to each well to initiate the pre-incubation.

-

Incubate at room temperature for 15 minutes.

-

-

Reaction Initiation: Add 10 µL of the chromogenic substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) every minute for 30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V_o) for each concentration of the inhibitor.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the K_i value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Determination of Mechanism of Inhibition (Lineweaver-Burk Plot)

Objective: To determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Procedure:

-

Perform the serine protease inhibition assay as described above.

-

Instead of a single substrate concentration, use a range of substrate concentrations bracketing the K_m value.

-

Repeat the assay with at least two different fixed concentrations of this compound and a no-inhibitor control.

-

Data Analysis:

-

Calculate the initial velocities for each substrate and inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/V_o vs. 1/[S]).

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

-

Visualizations

Signaling Pathway

Caption: Hypothetical inhibition of Thrombin-mediated PAR signaling.

Experimental Workflow

Caption: Workflow for Serine Protease Inhibition Assay.

Logical Relationship

Caption: Logical framework for target identification.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis of 2,4-Dimethoxy-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2,4-Dimethoxy-benzamidine hydrochloride, a key intermediate in pharmaceutical and biochemical research. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data for the synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structural features, including the electron-donating methoxy groups, influence its reactivity and binding properties, making it a compound of significant interest in drug discovery. The most common and well-established method for the synthesis of benzamidine derivatives from the corresponding benzonitriles is the Pinner reaction. This reaction provides a reliable pathway to the desired amidine hydrochloride.

Primary Synthesis Pathway: The Pinner Reaction

The Pinner reaction is a two-step process for the synthesis of amidines from nitriles.[1][2] The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[2][3] In the second step, the Pinner salt is treated with ammonia to yield the corresponding amidine.[1]

The overall reaction for the synthesis of this compound from 2,4-Dimethoxybenzonitrile is depicted below:

Caption: Overall synthesis pathway for this compound.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through the following mechanistic steps:

-

Protonation of the Nitrile: The nitrile is activated by protonation with a strong acid, typically anhydrous hydrogen chloride, forming a highly electrophilic nitrilium ion.[1]

-

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile, attacking the carbon of the nitrilium ion.[1]

-

Formation of the Pinner Salt: Subsequent proton transfer leads to the formation of the stable imino ester hydrochloride (Pinner salt).[1]

-

Ammonolysis: The Pinner salt then undergoes nucleophilic attack by ammonia, followed by the elimination of the alcohol, to form the final amidine hydrochloride.

Caption: Simplified workflow of the Pinner reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the Pinner reaction. These protocols are adapted from established procedures for the synthesis of benzamidine hydrochloride and may require optimization for the specific substrate.

Materials and Reagents

-

2,4-Dimethoxybenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Calcium Chloride (for drying tubes)

Step 1: Synthesis of Ethyl 2,4-dimethoxybenzenecarboximidate hydrochloride (Pinner Salt)

Procedure:

-

A solution of 2,4-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 1.5-2.0 eq) is prepared in a round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube to protect from atmospheric moisture.

-

The flask is cooled in an ice-salt bath to 0-5 °C.

-

A stream of dry hydrogen chloride gas is bubbled through the cooled and stirred solution. The addition of HCl is continued until the solution is saturated and a significant amount of white precipitate (the Pinner salt) has formed.

-

The reaction vessel is securely sealed and allowed to stand at room temperature for 48-72 hours to ensure complete reaction.

-

The resulting crystalline mass of the Pinner salt is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials and excess HCl, and then dried under vacuum.

Step 2: Synthesis of this compound

Procedure:

-

The dried ethyl 2,4-dimethoxybenzenecarboximidate hydrochloride (1.0 eq) is transferred to a flask.

-

A solution of anhydrous ammonia in ethanol (typically 10-20% w/w) is added in excess.

-

The mixture is stirred at room temperature for 24-48 hours in a sealed vessel. During this time, the Pinner salt dissolves, and ammonium chloride precipitates.

-

The precipitated ammonium chloride is removed by filtration.

-

The ethanolic filtrate containing the this compound is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of benzamidine hydrochloride via the Pinner reaction. These values are provided as a general guideline and may vary for the synthesis of this compound.

| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis | Overall |

| Reactant Molar Ratios | 2,4-Dimethoxybenzonitrile:Ethanol:HCl (approx. 1:2:excess) | Pinner Salt:Ammonia (1:excess) | - |

| Reaction Temperature | 0-5 °C (initial), then Room Temp. | Room Temperature | - |

| Reaction Time | 48-72 hours | 24-48 hours | 72-120 hours |

| Typical Yield | >90% (for Pinner salt) | 80-95% (from Pinner salt) | 70-85% |

Alternative Synthesis Pathways

While the Pinner reaction is the most common method, other pathways for the synthesis of benzamidines exist. One such alternative involves the reaction of benzonitrile with hydroxylamine hydrochloride to form a benzamidoxime, which is then reduced to the corresponding benzamidine.[4] However, this method involves an additional reduction step and may not be as direct as the Pinner reaction for obtaining the hydrochloride salt.

Conclusion

The synthesis of this compound is reliably achieved through the Pinner reaction, starting from 2,4-dimethoxybenzonitrile. This two-step process, involving the formation of an intermediate Pinner salt followed by ammonolysis, offers a high-yield and straightforward route to the desired product. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. It is recommended that the specific reaction conditions be optimized to achieve the best results for this particular substrate.

References

Methodological & Application

Application Notes: Utilizing 2,4-Dimethoxy-benzamidine Hydrochloride for Trypsin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of 2,4-Dimethoxy-benzamidine hydrochloride as an inhibitor in trypsin activity assays. This document outlines the necessary reagents, experimental procedures, and data analysis techniques. Due to the limited availability of specific inhibitory data for the 2,4-dimethoxy derivative, this protocol is adapted from established methods for the parent compound, benzamidine. Researchers should perform initial experiments to determine the optimal concentration range for this compound.

Introduction to Trypsin Inhibition

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) for the parent compound, benzamidine, against trypsin and other related serine proteases for reference. The Ki for this compound should be determined experimentally.

| Compound | Enzyme | Ki (μM) |

| Benzamidine hydrochloride | Trypsin | 19 - 35 |

| Benzamidine hydrochloride | Plasmin | 350 |

| Benzamidine hydrochloride | Thrombin | 220 |

Experimental Protocols

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on trypsin activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials and Reagents

-

Trypsin: (e.g., from bovine pancreas)

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE): Substrate

-

Tris-HCl buffer: (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Hydrochloric acid (HCl): (e.g., 1 mM) for dissolving trypsin

-

Dimethyl sulfoxide (DMSO): for dissolving the inhibitor (if necessary)

-

Spectrophotometer

-

Quartz cuvettes

-

Micropipettes and tips

Solution Preparation

-

Tris-HCl Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0): Prepare a stock solution of Tris-HCl and CaCl₂ and adjust the pH to 8.0 at 25°C.

-

Trypsin Stock Solution (e.g., 1 mg/mL): Dissolve trypsin in cold 1 mM HCl. Prepare fresh daily and keep on ice.

-

BAEE Substrate Solution (e.g., 1 mM): Dissolve BAEE in Tris-HCl buffer. Prepare fresh before use.

-

This compound Stock Solution: Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., water or DMSO). A concentration range should be tested to determine the IC50.

Assay Procedure

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25°C.

-

Prepare Reaction Mixtures: In a series of cuvettes, prepare the following reaction mixtures. It is recommended to run each condition in triplicate.

-

Blank (No Enzyme): 2.9 mL of BAEE Substrate Solution.

-

Control (No Inhibitor): Add a specific volume of Tris-HCl buffer (or inhibitor solvent) to a cuvette.

-

Inhibitor Samples: Add varying concentrations of this compound solution to separate cuvettes.

-

-

Pre-incubation: To each cuvette (except the blank), add a constant amount of trypsin solution (e.g., 100 µL of a diluted working solution). The final trypsin concentration should be chosen to give a linear rate of substrate hydrolysis for at least 5 minutes. Gently mix and incubate for a fixed period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: To each cuvette, add the BAEE substrate solution to a final volume of 3.0 mL. Quickly mix by inversion.

-

Measure Absorbance: Immediately start recording the absorbance at 253 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (ΔA₂₅₃/min) from the linear portion of the absorbance versus time plot for each reaction.

-

Calculate Percent Inhibition: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of trypsin activity.

-

Determine the Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax): To determine the mode of inhibition, perform the assay with varying concentrations of the substrate (BAEE) in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Calculate the Inhibition Constant (Ki): For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Visualizations

Mechanism of Trypsin Inhibition

Caption: Competitive inhibition of trypsin by this compound.

Experimental Workflow

Caption: Workflow for the trypsin activity and inhibition assay.

References

Application Notes and Protocols: 2,4-Dimethoxy-benzamidine Hydrochloride in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-benzamidine hydrochloride is a versatile chemical compound with significant applications in pharmaceutical development and biochemical research. Its structure, featuring a benzamidine core with two methoxy groups, makes it a valuable intermediate in the synthesis of targeted therapeutic agents and a useful tool for studying enzyme inhibition.[1] This document provides detailed application notes and experimental protocols relevant to the use of this compound in a research and drug discovery context.

Key Applications

-

Intermediate for Pharmaceutical Synthesis: this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[1] The benzamidine moiety is a well-known pharmacophore for inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes, including blood coagulation, inflammation, and cancer.

-

Serine Protease Inhibition: Benzamidine and its derivatives are established competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[2][3] The presence of the dimethoxy substituents on the phenyl ring can influence the binding affinity and selectivity of the compound for different proteases. These compounds are utilized in research to probe the structure and function of these enzymes and as a starting point for the design of novel therapeutic inhibitors.[1]

Data Presentation: Inhibitory Activity of Benzamidine Derivatives

| Enzyme | Substrate | Ki of Benzamidine (µM) |

| Trypsin | N/A | 19[4] |

| Thrombin | N/A | N/A |

| Plasmin | S-2251 | N/A |

| Acrosin | N/A | 4[4] |

Note: N/A indicates that specific data for this parameter was not found in the searched literature. The inhibitory activity of this compound would need to be determined experimentally.

Signaling Pathway: Inhibition of the Coagulation Cascade

Benzamidine derivatives are known to inhibit key serine proteases in the blood coagulation cascade, thereby exerting an anticoagulant effect.[5] The following diagram illustrates the coagulation cascade and the potential points of inhibition by a serine protease inhibitor like a benzamidine derivative.

Caption: Inhibition of the Coagulation Cascade by Benzamidine Derivatives.

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) for a Serine Protease

This protocol outlines a general procedure for determining the Ki of this compound against a target serine protease using a chromogenic substrate.

Workflow for Ki Determination:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

Application Notes and Protocols for Incorporating 2,4-Dimethoxy-benzamidine hydrochloride into a Protease Inhibitor Cocktail

Topic: How to incorporate 2,4-Dimethoxy-benzamidine hydrochloride into a protease inhibitor cocktail.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process known as proteolysis. Uncontrolled proteolytic activity following cell lysis can lead to protein degradation, affecting downstream applications such as protein purification, immunoassays, and mass spectrometry. To prevent this, protease inhibitor cocktails, which are mixtures of different inhibitors targeting various classes of proteases, are commonly added to lysis buffers.

Benzamidine and its derivatives are known competitive inhibitors of serine proteases, a major class of proteases that includes trypsin, thrombin, and plasmin.[1][2] These inhibitors function by binding to the active site of the protease, thereby preventing substrate binding and catalysis. The chemical structure of the benzamidine moiety allows it to interact with the S1 subsite of trypsin-like serine proteases.[2] The inhibitory activity of benzamidine derivatives can be influenced by the nature of the substituents on the phenyl ring, with factors such as hydrophobicity and electron-donating properties playing a role in the binding affinity.

This document provides a theoretical framework and a practical guide for the incorporation of a novel benzamidine derivative, this compound, into a custom protease inhibitor cocktail. While direct experimental data on the inhibitory properties of this specific compound is limited, its structural similarity to benzamidine suggests its potential as a serine protease inhibitor. The presence of two electron-donating methoxy groups may influence its inhibitory potency and specificity. These application notes offer a starting point for researchers interested in exploring the use of this compound for enhanced protease inhibition.

Data Presentation

As a baseline for understanding the potential efficacy of this compound, the following table summarizes the reported inhibition constants (Ki) of the parent compound, benzamidine, against several common serine proteases.

| Protease | Inhibition Constant (Ki) of Benzamidine |

| Trypsin | 35 µM[3] |

| Plasmin | 350 µM[3] |

| Thrombin | 220 µM[3] |

Note: The Ki values for this compound are not yet experimentally determined and may differ from those of benzamidine.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound, which can be subsequently diluted to the desired working concentration in a protease inhibitor cocktail.

Materials:

-

This compound (Molecular Weight: 216.67 g/mol )

-

Nuclease-free water or an appropriate organic solvent (e.g., DMSO, ethanol)[4]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh 21.67 mg of this compound using an analytical balance.

-

Transfer the weighed powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

-

Add 1 mL of nuclease-free water or the chosen solvent to the tube. Based on information for similar compounds, benzamidine hydrochloride is soluble in water, DMSO, and ethanol.[4]

-

Vortex the tube vigorously until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Stock solutions are typically stable for several months when stored properly.[4]

Protocol 2: Formulation of a Custom Protease Inhibitor Cocktail

This protocol outlines the preparation of a 100X custom protease inhibitor cocktail incorporating this compound. This cocktail is designed to provide broad-spectrum protection against common proteases.

Materials:

-

100 mM this compound stock solution (from Protocol 1)

-

Stock solutions of other protease inhibitors (e.g., PMSF or AEBSF for serine proteases, EDTA for metalloproteases, Leupeptin for serine/cysteine proteases, and Pepstatin A for aspartic proteases)

-